molecular formula C8H6BrF3O2 B14023958 4-Bromo-2-methoxy-5-(trifluoromethyl)phenol

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol

Cat. No.: B14023958
M. Wt: 271.03 g/mol
InChI Key: YRSVJOBOQHEBKS-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H6BrF3O2 It is a phenolic compound characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-(trifluoromethyl)phenol typically involves multiple steps, starting with the appropriate substituted benzene derivatives. One common method is the bromination of 2-methoxy-5-(trifluoromethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)phenol
  • 2-Bromo-4-(trifluoromethyl)phenol
  • 4-Methoxy-2,5-bis(trifluoromethyl)phenol

Comparison

4-Bromo-2-methoxy-5-(trifluoromethyl)phenol is unique due to the combination of bromine, methoxy, and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer enhanced performance in specific applications, such as drug development or material science .

Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

4-bromo-2-methoxy-5-(trifluoromethyl)phenol

InChI

InChI=1S/C8H6BrF3O2/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3,13H,1H3

InChI Key

YRSVJOBOQHEBKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(F)(F)F)O

Origin of Product

United States

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